1-(Piperidin-4-yl)azepane

Description

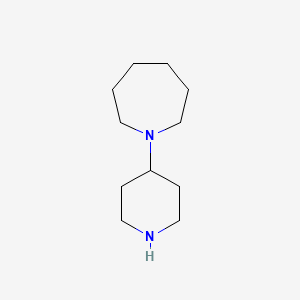

1-(Piperidin-4-yl)azepane is a bicyclic amine comprising a piperidine ring fused to an azepane (7-membered saturated ring) moiety. This heterocyclic structure confers unique conformational flexibility and binding properties, making it a valuable scaffold in medicinal chemistry. Early studies highlight its role as a neurokinin (NK) receptor antagonist, particularly blocking the effects of substance P and neurokinin B, which are implicated in pain signaling, inflammation, and psychiatric disorders . Its pharmacological profile is attributed to the dual-ring system, which enhances receptor interaction compared to simpler monocyclic amines.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXWRRMPRFUMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283932 | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551923-16-1 | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551923-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(4-piperidinyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)azepane can be synthesized through various synthetic routes. One common method involves the reaction of 1-piperidinecarboxylic acid with hexahydro-1H-azepin-1-yl, followed by the removal of protective groups . Another approach includes the use of palladium and rhodium hydrogenation for the formation of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using cost-effective and efficient methods. The use of multicomponent reactions and catalytic hydrogenation are common in industrial settings to produce this compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogenation techniques with palladium or rhodium catalysts.

Substitution: Nucleophilic substitution reactions are possible, where the piperidine or azepane rings can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Palladium on carbon, rhodium catalysts.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted piperidine and azepane derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(Piperidin-4-yl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to act on histamine H3 receptors and sigma-1 receptors, influencing neurotransmission and pain modulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride

This compound replaces the azepane ring with an oxazepane (oxygen-containing 7-membered ring). With a molecular weight of 257.2 g/mol and ≥95% purity, it is used in pharmaceutical and agrochemical research, though its specific biological targets remain unspecified . Compared to 1-(Piperidin-4-yl)azepane, the oxazepane derivative may exhibit reduced lipophilicity, affecting blood-brain barrier penetration.

1-(1-Methylpiperidin-4-yl)azepane

Methylation at the piperidine nitrogen (as inferred from nomenclature in ) likely enhances metabolic stability by reducing oxidative deamination. This modification could improve pharmacokinetic profiles in neurokinin antagonist applications compared to the parent compound .

Substituted Derivatives with Enhanced Bioactivity

DMPI and CDFII

These indole-containing derivatives (e.g., 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate antibacterial synergy with carbapenems against methicillin-resistant S. aureus (MRSA). The bulky aromatic substituents (e.g., indole, chlorophenyl) likely enhance interactions with bacterial targets, diverging from the neurokinin-focused activity of this compound .

1-(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)azepane oxalate

This derivative incorporates a benzodioxole-methyl group, increasing molecular weight to 406.473 g/mol. The benzodioxole moiety may enhance binding to central nervous system (CNS) receptors or improve bioavailability through π-π stacking interactions. Such modifications contrast with the simpler azepane-piperidine framework of the parent compound .

Pharmacological and Functional Divergence

While this compound primarily targets neurokinin receptors, structural modifications shift therapeutic applications:

- Oxazepane derivatives: Potential agrochemical or material science uses due to altered polarity .

- Aryl-substituted analogs (DMPI/CDFII) : Antibacterial adjuvants via MRSA synergism .

- Benzodioxole derivatives : Enhanced CNS penetration for neurological disorders .

Data Table: Key Comparative Features

Biological Activity

1-(Piperidin-4-yl)azepane is a heterocyclic organic compound characterized by a seven-membered azepane ring fused with a six-membered piperidine ring. This unique structural configuration makes it a subject of interest in medicinal chemistry, particularly concerning its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through various methodologies, commonly involving the cyclization of 1-piperidinecarboxylic acid with hexahydro-1H-azepin-1-yl, followed by deprotection and reduction steps. Its molecular formula contributes to its pharmacological profile, allowing it to cross the blood-brain barrier effectively, which is crucial for targeting central nervous system disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific enzymes or receptors that are crucial for cancer cell survival. This activity positions the compound as a promising lead in cancer therapeutics.

The mechanism of action for this compound involves its interaction with various molecular targets within cells. It may inhibit enzymes involved in metabolic pathways or interfere with cellular signaling processes, leading to altered cell function and apoptosis in malignant cells.

Case Study: Antimicrobial Screening

A study focused on synthesizing derivatives of this compound reported testing against multiple pathogens. The results indicated that certain derivatives had enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in improving biological efficacy .

Case Study: Anticancer Efficacy

In another investigation, derivatives of this compound were tested on various cancer cell lines. Results showed that some derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study underscores the potential for developing targeted therapies based on this compound's structure.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it can be compared with other compounds featuring similar structures:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen atom | Commonly used in pharmaceuticals |

| Azepane | Seven-membered ring with one nitrogen atom | Known for flexibility and unique properties |

| Piperine | Alkaloid from black pepper | Exhibits antioxidant and anticancer activities |

The fused ring structure of this compound combines advantageous properties from both piperidine and azepane, enhancing its biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.